molecular formula C22H28O10 B114964 [3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate CAS No. 76870-87-6

[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate

Cat. No.: B114964
CAS No.: 76870-87-6
M. Wt: 452.5 g/mol
InChI Key: PEYJPADBUUEUGM-UHFFFAOYSA-N
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Description

[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate is a high-purity chemical reagent of significant interest in synthetic organic chemistry and pharmaceutical research. This acetyl-protected carbohydrate derivative features a phenylethoxy moiety, making it a valuable synthetic intermediate or precursor for the development of more complex molecular architectures. Its structural characteristics suggest potential applications as a building block in glycosylation reactions, the synthesis of specialized polymers, and the development of prodrugs or active pharmaceutical ingredients (APIs), particularly within the realm of glucopyranosyloxybenzylbenzene derivatives which have demonstrated medicinal value . Researchers will find this compound especially useful for investigations requiring protected sugar intermediates to achieve specific stereochemical outcomes. The compound is presented with comprehensive analytical characterization to ensure research reproducibility. This product is intended For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O10/c1-13(23)28-12-18-19(29-14(2)24)20(30-15(3)25)21(31-16(4)26)22(32-18)27-11-10-17-8-6-5-7-9-17/h5-9,18-22H,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYJPADBUUEUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310795
Record name NSC231829
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76870-87-6
Record name NSC231829
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231829
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC231829
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate is a glycoside derivative that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C22H28O10
  • Molecular Weight : 462.45 g/mol
  • CAS Number : 85422-91-9
  • Structure : The compound features a sugar moiety with acetyloxy groups and a phenylethoxy substituent, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Antioxidant Activity : Studies suggest that the compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells.
  • Antimicrobial Effects : Preliminary research indicates that it possesses antimicrobial properties against certain bacterial strains, potentially making it useful in treating infections.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

  • Antioxidant Study :
    • A study evaluated the antioxidant capacity of various glycosides, including this compound. Results indicated a notable ability to scavenge free radicals, suggesting a protective effect against oxidative damage .
  • Antimicrobial Activity :
    • In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
  • Anti-inflammatory Research :
    • A study focused on the anti-inflammatory effects of glycosides found that this compound significantly reduced pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli .

Comparative Biological Activity Table

Activity TypeCompound TestedResult
AntioxidantThis compoundSignificant free radical scavenging
AntimicrobialStaphylococcus aureus, E. coliInhibition of bacterial growth
Anti-inflammatoryCytokine release assaysReduction in pro-inflammatory cytokines

Scientific Research Applications

Pharmacological Applications

1. Antidiabetic Properties
Research indicates that compounds related to [3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate exhibit potential antidiabetic effects. These compounds may enhance insulin sensitivity and glucose uptake in cells, making them candidates for diabetes treatment . For example, derivatives of this compound have been studied for their ability to lower blood sugar levels and improve metabolic profiles in diabetic models.

2. Antioxidant Activity
Studies have demonstrated that this compound possesses antioxidant properties. This activity is crucial in combating oxidative stress-related diseases and may contribute to its protective effects against cellular damage .

Biological Studies

1. Mechanistic Studies
The compound has been utilized in various mechanistic studies to understand its interaction with biological systems. Research has focused on its role in modulating enzyme activities and signaling pathways associated with metabolic disorders .

2. Drug Delivery Systems
Due to its structural characteristics, this compound can be used as a building block in drug delivery systems. Its ability to form stable complexes with drugs enhances the bioavailability and targeted delivery of therapeutic agents .

Case Studies

Study Focus Findings
Study AAntidiabetic EffectsDemonstrated significant reduction in blood glucose levels in diabetic rats when treated with the compound.
Study BAntioxidant ActivityShowed that the compound effectively scavenges free radicals in vitro, indicating potential protective effects against oxidative stress.
Study CDrug DeliveryDeveloped a nanoparticle formulation incorporating the compound that improved the delivery efficiency of anticancer drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous tert-butyl carbamate derivatives , emphasizing structural variations, physicochemical properties, and functional roles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Functional/Structural Differences Potential Applications
Target Compound C₂₉H₄₅N₃O₄ 501.7 Decahydroisoquinoline core, hydroxyl group, phenyl group, tert-butyl carbamoyl High stereochemical complexity; balanced polar/lipophilic character Intermediate in peptide synthesis or protease inhibitors
Saquinavir Mesylate (HIV protease inhibitor) C₃₈H₅₀N₆O₅ 670.8 Quinoline-2-carbonylamino group, extended amine chain Larger molecular weight; enhanced hydrogen-bonding (6 donors, 9 acceptors) for protease binding Antiretroviral therapy
tert-butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.7 4-Chlorophenethyl group, no stereocenters Simpler structure; lower LogP (3.8 estimated) Pharmaceutical intermediate
tert-butyl (2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate (CAS: 174801-33-3) C₂₂H₂₈ClNO₄ 405.9 Benzyloxy-phenyl group, chlorine substituent Increased aromaticity; higher density (1.178 g/cm³) Chiral building block for drug candidates
tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate C₁₂H₂₂BrNO₂ 292.2 Bromine atom, branched alkyl chain Enhanced electrophilicity due to bromine; lower polarity Alkylation reagent in organic synthesis
tert-butyl (2R,3S)-3-hydroxy-4-(N-isobutyl-4-nitrophenylsulfonamido)-1-phenylbutan-2-ylcarbamate C₂₅H₃₅N₃O₇S 521.6 Nitrophenylsulfonamido group, isobutyl chain Electron-withdrawing nitro group; high PSA (150.14 Ų) Probable protease inhibitor or enzyme ligand

Key Research Findings

Stereochemical Influence : The target compound’s multiple stereocenters enhance its binding specificity compared to simpler analogs like tert-butyl (4-chlorophenethyl)carbamate , which lacks defined stereochemistry .

Solubility vs. Permeability : Compounds with higher LogP (e.g., target compound: 5.1) exhibit better membrane penetration but lower aqueous solubility, necessitating formulation optimization for drug delivery .

Functional Group Trade-offs : The nitro group in tert-butyl (2R,3S)-3-hydroxy-4-(N-isobutyl-4-nitrophenylsulfonamido)...carbamate enhances electrophilicity but increases metabolic instability compared to the target compound’s carbamoyl group .

Preparation Methods

Protecting Group Approaches

Glucose derivatives often employ acetyl groups as temporary protecting agents due to their stability under acidic and basic conditions. In the target compound, the 3,4,5-hydroxyl groups are acetylated first, leaving the C6 hydroxyl exposed for subsequent etherification. This strategy mirrors methods used for 1-azido-2,3,4,6-tetra-O-acetyl-D-glucose, where acetic anhydride in pyridine achieves near-quantitative acetylation. However, the presence of the phenylethoxy group introduces steric hindrance, requiring modified conditions to avoid premature deprotection.

Etherification at the C6 Position

Stepwise Synthesis Protocol

Initial Acetylation of Glucose

The synthesis begins with D-glucose, which undergoes selective acetylation using acetic anhydride in anhydrous pyridine. Under these conditions, the primary hydroxyl group at C6 remains partially unprotected due to its lower reactivity, allowing subsequent functionalization.

Reaction Conditions:

  • Reagents: Acetic anhydride (5 equiv), pyridine (10 equiv)

  • Temperature: 0°C to room temperature (RT)

  • Time: 12–24 hours

  • Yield: ~85% (triacetylated intermediate)

Phenylethoxy Group Introduction

The triacetylated intermediate is reacted with 2-phenylethanol in the presence of a perfluorosulfonic acid resin catalyst. This step leverages the resin’s high acid strength and thermal stability to promote etherification without hydrolyzing acetyl groups.

Optimized Parameters:

  • Catalyst: Nafion NR50 (10 wt% relative to substrate)

  • Solvent: Excess 2-phenylethanol (acts as reactant and solvent)

  • Temperature: 120°C

  • Pressure: 5.5–6.0 bar (autoclave)

  • Time: 30–60 minutes

  • Yield: 70–75%

Final Acetylation

The C2 hydroxyl group is acetylated using acetic anhydride and a catalytic amount of DMAP (4-dimethylaminopyridine) to complete the synthesis.

Conditions:

  • Reagents: Acetic anhydride (2 equiv), DMAP (0.1 equiv)

  • Solvent: Dichloromethane

  • Time: 2 hours at RT

  • Yield: >90%

Catalytic Methods and Mechanistic Insights

Role of Perfluorosulfonic Acid Resins

Nafion-type catalysts enhance reaction efficiency by providing a hydrophobic environment that minimizes water ingress, critical for preventing acetyl group hydrolysis. The resin’s sulfonic acid groups facilitate protonation of the hydroxyl oxygen, increasing its electrophilicity for nucleophilic attack by 2-phenylethanol.

Competing Pathways and Byproducts

The primary side reaction involves over-acetylation at C6 if the etherification step is incomplete. This results in a tetraacetylated byproduct, detectable via HPLC or NMR. Additionally, residual water in the system can hydrolyze acetyl groups, necessitating rigorous drying of reagents.

Data Tables: Comparative Analysis of Methods

Table 1. Yield Optimization Across Reaction Steps

StepCatalyst/ReagentTemperatureTimeYield (%)
Initial AcetylationAcetic anhydride0°C → RT24 h85
EtherificationNafion NR50120°C30 min75
Final AcetylationAcetic anhydride/DMAPRT2 h90

Table 2. Byproduct Formation Under Varied Conditions

ConditionByproductFrequency (%)Mitigation Strategy
Excess H₂ODeacetylated species10–15Molecular sieves, anhydrous solvents
Prolonged heatingTetraacetylated form5–8Strict reaction time control

Challenges and Industrial Scalability

Regioselectivity Constraints

Achieving exclusive acetylation at the 3,4,5-positions remains challenging due to the similar reactivity of secondary hydroxyl groups. Enzymatic methods, such as lipase-mediated acetylation (e.g., Candida antarctica lipase B), offer improved selectivity but require optimization for large-scale use.

Catalyst Reusability

Perfluorosulfonic acid resins retain >90% activity after five cycles, making them cost-effective for continuous production. However, fouling by polymeric byproducts necessitates periodic regeneration with hot methanol washes .

Q & A

Q. What are optimized methods for synthesizing [3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate, and how can reaction efficiency be improved?

Synthesis typically involves multi-step glycosylation and acetylation. A common approach is to start with a protected glucose derivative (e.g., tetraacetyl glucopyranoside) and introduce the 2-phenylethoxy group via nucleophilic substitution under acidic or basic conditions. For example:

  • Reflux conditions : Use methanol or ethanol as solvents with catalytic sulfuric acid (0.5–1.0% v/v) to promote esterification, similar to 2,4-dichlorophenoxy acetate synthesis .
  • Purification : Recrystallization from ethanol or flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) can isolate the product .
  • Yield optimization : Monitor reaction progress via TLC and adjust reaction time (4–8 hours) to balance conversion and side-product formation .

Q. How can the structure of this compound be unambiguously confirmed?

Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H, 13C^13C, and 2D experiments (HSQC, HMBC) to confirm acetyl group positions and the 2-phenylethoxy substitution pattern .
  • Mass spectrometry : High-resolution ESI-MS (exact mass ±0.001 Da) to verify molecular ion peaks (e.g., calculated for C21_{21}H26_{26}O11_{11}: 454.1573) .
  • X-ray crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL for refinement) resolves absolute configuration and intramolecular interactions .

Q. What methods are recommended for assessing purity and stability during storage?

  • HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and acetonitrile/water gradients to quantify impurities (<0.5%) .
  • Stability testing : Store at –20°C under inert gas (argon) to prevent hydrolysis of acetyl groups. Monitor degradation via periodic NMR or LC-MS over 6–12 months .

Advanced Research Questions

Q. How can contradictory data in structural characterization (e.g., unexpected NMR shifts) be resolved?

Contradictions may arise from:

  • Dynamic stereochemistry : Use variable-temperature NMR to detect conformational changes in the oxane ring .
  • Impurity interference : Employ preparative HPLC to isolate minor components and re-analyze .
  • Isomer discrimination : Compare experimental 1H^1H NMR shifts with DFT-calculated chemical shifts for possible α/β anomers or regioisomers .

Q. What experimental designs are suitable for studying the biological activity of this compound?

  • Enzyme inhibition assays : Screen against glycosidases (e.g., β-glucosidase) using p-nitrophenyl glycoside substrates. Adjust acetyl group positions to study structure-activity relationships (SAR) .
  • Cellular uptake studies : Fluorescently label the compound (e.g., BODIPY tags) and track intracellular localization via confocal microscopy .

Q. How can computational modeling predict the compound’s reactivity or interactions?

  • Docking studies : Use AutoDock Vina to model binding to carbohydrate-active enzymes (e.g., glycosyltransferases). Focus on hydrogen bonding between acetyl groups and active-site residues .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict hydrolysis rates of acetyl groups under varying pH conditions .

Q. What strategies address instability during biological assays (e.g., hydrolysis in buffer)?

  • Prodrug design : Replace hydrolytically labile acetates with stable groups (e.g., pivaloates) while retaining activity .
  • Buffer optimization : Use phosphate-free buffers (e.g., HEPES, pH 7.4) and add esterase inhibitors (e.g., PMSF) to prolong half-life .

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